An In-depth Technical Guide to the Synthesis and Properties of Dipotassium Adipate
An In-depth Technical Guide to the Synthesis and Properties of Dipotassium Adipate
Abstract
Dipotassium adipate (C₆H₈K₂O₄), the dipotassium salt of hexanedioic acid, is a compound of significant interest across various scientific and industrial domains.[1][2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and applications. We delve into the fundamental chemistry of its formation through a detailed neutralization protocol, emphasizing the rationale behind each procedural step. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough, practical understanding of this versatile dicarboxylic acid salt.
Introduction and Significance
Dipotassium adipate, identified by CAS Number 19147-16-1, is a white, odorless crystalline powder formed when both carboxylic acid groups of adipic acid are neutralized by potassium ions.[3][4] Adipic acid itself is a naturally occurring dicarboxylic acid found in sources like beets and sugarcane.[3] The resulting salt exhibits high water solubility and stability, making it a valuable component in numerous applications.[3][5]
In the food industry, it is recognized as additive E357, where it functions primarily as an acidity regulator to maintain stable pH levels.[1][3] Its utility extends to cosmetics as a buffering agent and to industrial formulations as a corrosion inhibitor.[3] For pharmaceutical and drug development professionals, dipotassium adipate serves as a potential electrolyte replenisher in cases of hypokalemia and as a buffering component in formulation studies.
This guide offers an expert-level walkthrough of its synthesis and a detailed examination of its properties, providing a foundational resource for laboratory and industrial applications.
Synthesis of Dipotassium Adipate via Acid-Base Neutralization
The most direct and common method for synthesizing dipotassium adipate is through the neutralization of adipic acid with a stoichiometric amount of potassium hydroxide (KOH). This reaction is a classic acid-base titration driven to completion.
Underlying Chemistry and Stoichiometry
Adipic acid (C₆H₁₀O₄) is a dicarboxylic acid, meaning it has two protons that can be donated from its two carboxyl groups (-COOH). To form the dipotassium salt, both of these acidic protons must react with a strong base like potassium hydroxide. The reaction proceeds in a 1:2 molar ratio: one mole of adipic acid reacts with two moles of potassium hydroxide to yield one mole of dipotassium adipate and two moles of water.
Reaction Equation: C₆H₁₀O₄ (Adipic Acid) + 2 KOH (Potassium Hydroxide) → K₂C₆H₈O₄ (Dipotassium Adipate) + 2 H₂O (Water)
This stoichiometry is critical. Using an insufficient amount of KOH would result in a mixture of unreacted adipic acid, monopotassium adipate, and the desired dipotassium adipate. Conversely, an excess of KOH would lead to a final product contaminated with the base.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process controls, ensuring the reaction proceeds to completion and yields a high-purity product.
Materials and Reagents:
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Adipic Acid (C₆H₁₀O₄), high purity
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Potassium Hydroxide (KOH) pellets or flakes
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Deionized or Distilled Water
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Ethanol (for recrystallization)
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Reaction Vessel (e.g., 500 mL borosilicate beaker)
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Magnetic Stirrer and Stir Bar
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Heating Mantle or Hot Plate
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Digital pH Meter, calibrated
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Ice Bath
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Büchner Funnel and Vacuum Flask
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Whatman Filter Paper
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Vacuum Oven
Step-by-Step Methodology:
-
Reagent Preparation:
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Accurately weigh 14.61 g (0.1 mol) of adipic acid and transfer it to the 500 mL reaction vessel.
-
Add approximately 150 mL of deionized water.
-
Gently heat the mixture to 50-60°C while stirring to fully dissolve the adipic acid. Adipic acid's solubility in water increases significantly with temperature.
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In a separate beaker, carefully prepare the potassium hydroxide solution by dissolving 11.22 g (0.2 mol) of KOH in 100 mL of cold deionized water. Causality: This dissolution is highly exothermic; preparing it in a separate vessel and allowing it to cool prevents uncontrolled temperature spikes in the main reaction.
-
-
Neutralization Reaction:
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Place the reaction vessel containing the dissolved adipic acid on the magnetic stirrer (without heat).
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Begin slowly adding the prepared KOH solution to the adipic acid solution dropwise using a burette or dropping funnel.
-
Rationale: A slow, controlled addition is paramount. It allows for the dissipation of the heat generated during the exothermic neutralization reaction, preventing boiling and potential side reactions.
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Continuously monitor the pH of the mixture using a calibrated pH meter. The initial pH will be acidic. As the KOH is added, the pH will gradually rise. The target endpoint is a neutral pH of approximately 7.0.
-
-
Product Isolation and Purification:
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Once the neutral pH is achieved and stable, remove the pH probe.
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Place the reaction vessel in an ice bath and continue stirring for 30-45 minutes.
-
Rationale: The solubility of dipotassium adipate is lower at reduced temperatures. This cooling step induces crystallization, allowing the solid product to precipitate out of the solution.
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Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Purification via Recrystallization:
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Transfer the crude product to a clean beaker.
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Add a minimal amount of a hot 90:10 water/ethanol mixture until the solid just dissolves.
-
Rationale: Recrystallization is a powerful purification technique. The desired compound is soluble in the hot solvent, while impurities are either insoluble (and can be filtered off) or remain in the cold solvent after the desired product crystallizes.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Filter the purified crystals and wash with a small volume of cold ethanol.
-
-
Drying:
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Dry the purified dipotassium adipate crystals in a vacuum oven at 60-70°C until a constant weight is achieved.
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Rationale: Drying under vacuum at a moderate temperature removes residual water and ethanol without causing thermal decomposition of the product. The final product should be a fine, free-flowing white powder.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of dipotassium adipate.
Physicochemical Properties
The utility of dipotassium adipate is dictated by its distinct physical and chemical characteristics.
Key Identifiers and Structural Information
| Property | Value | Source |
| IUPAC Name | dipotassium;hexanedioate | [4][6] |
| CAS Number | 19147-16-1 | [1][7] |
| EC Number | 242-838-1 | [1][7] |
| Molecular Formula | C₆H₈K₂O₄ | [1] |
| Molecular Weight | 222.32 g/mol | [1][4] |
| Canonical SMILES | C(CCC(=O)[O-])CC(=O)[O-].[K+].[K+] | [1][4] |
| InChI Key | GCHCGDFZHOEXMP-UHFFFAOYSA-L | [1][4] |
Physical and Chemical Data
| Property | Description | Source |
| Appearance | White, odorless crystalline powder. | [3][4][5] |
| Solubility | Highly soluble in water (~60 g/100 mL at 20°C). | [3][4] |
| Melting Point | ~185°C (literature value, may vary). | [5] |
| Boiling Point | ~338.5°C (estimated). | [5][8] |
| Stability | Stable under standard conditions. | [5] |
| Reactivity | Reactive with strong oxidizing agents. | [5] |
| Hygroscopicity | Hygroscopic; should be stored in a tightly closed container. | [5] |
| Topological Polar Surface Area | 80.3 Ų | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Analytical Characterization
To confirm the identity and purity of the synthesized product, several analytical techniques can be employed.
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Acid-Base Titration: A known mass of the synthesized salt can be dissolved in water and titrated with a standardized strong acid (e.g., HCl). The endpoint, detected by a pH meter, can be used to calculate the equivalent weight and confirm the purity of the dipotassium salt.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will validate the synthesis by showing the disappearance of the broad O-H stretch characteristic of the carboxylic acid starting material (around 3000 cm⁻¹) and the strong, characteristic absorption bands of the carboxylate anion (COO⁻) around 1550-1610 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the carbon skeleton of the adipate molecule, ensuring no degradation or side reactions have occurred.
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Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and potassium, which can be compared against the theoretical values calculated from the molecular formula C₆H₈K₂O₄.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling dipotassium adipate.
-
Hazards: The primary hazard is eye irritation (H320).[7][9] Avoid getting the substance in the eyes, on skin, or on clothing.[5][9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses.[7] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust.[7]
-
First Aid:
-
Storage: Dipotassium adipate is hygroscopic.[5] It must be stored in a cool, dry, and well-ventilated area in a tightly closed container to prevent moisture absorption.[5]
-
Fire Safety: The material may be combustible at high temperatures.[5] In case of a fire, use a dry chemical powder for small fires or a water spray/fog for larger fires.[5] Combustion produces carbon oxides (CO, CO₂) and potassium oxide.[5]
Logical Relationships Diagram
Caption: Relationship between properties and applications.
References
-
Potassium adipate. (2026). Grokipedia. [Link]
-
POTASSIUM ADIPATE. Ataman Kimya. [Link]
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Potassium adipate | C6H8K2O4. PubChem, National Institutes of Health. [Link]
-
dipotassium adipate, 19147-16-1. The Good Scents Company. [Link]
-
Potassium adipate. Wikipedia. [Link]
-
Potassium adipate - Descrizione. (2023). skin-search.com. [Link]
-
Potassium Adipate or Dipotassium Adipate SDS of Manufacturers. Aadhunik Industries. [Link]
Sources
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- 4. Potassium adipate | C6H8K2O4 | CID 9794493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium adipate or Dipotassium adipate Manufacturers, with SDS [mubychem.com]
- 6. Potassium adipate - Descrizione [tiiips.com]
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- 8. dipotassium adipate, 19147-16-1 [thegoodscentscompany.com]
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